Product packaging for Fmoc-Phe(4-I)-OH(Cat. No.:CAS No. 82565-68-2)

Fmoc-Phe(4-I)-OH

Cat. No.: B557883
CAS No.: 82565-68-2
M. Wt: 513.3 g/mol
InChI Key: LXOXXTQKKRJNNB-QFIPXVFZSA-N
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Description

Solid-Phase Peptide Synthesis (SPPS) Applications

The Fmoc group provides temporary protection to the amino group of the phenylalanine derivative, preventing unwanted reactions during the sequential addition of amino acids to a growing peptide chain. myskinrecipes.com This allows for the controlled and orderly assembly of complex peptide sequences with high precision. chemimpex.com

Fmoc-4-iodo-L-phenylalanine serves as a fundamental component in the construction of intricate peptide structures. chemimpex.com The iodine atom acts as a versatile chemical handle, enabling post-synthesis modifications through various cross-coupling reactions, such as Suzuki and Sonogashira couplings. myskinrecipes.compeptide.com This capability allows for the introduction of a wide array of functional groups, leading to the creation of peptides with diverse and complex architectures that would be challenging to assemble using only natural amino acids. myskinrecipes.com For instance, the 4-iodophenylalanine residue can be converted into other useful groups like phosphophenylalanine. peptide.com This versatility is critical for developing novel peptide-based therapeutics and materials.

The incorporation of Fmoc-4-iodo-L-phenylalanine into peptide sequences can significantly enhance their biological properties. chemimpex.com The introduction of the iodine atom can alter the peptide's conformation, stability, and binding affinity to its target. myskinrecipes.com This modification is particularly valuable in drug discovery, where researchers aim to design peptides with improved therapeutic efficacy and specificity. chemimpex.com By strategically placing this unnatural amino acid, it is possible to fine-tune the peptide's interaction with biological receptors or enzymes, leading to more potent and selective drug candidates.

Achieving high purity and yield is a primary goal in SPPS. The use of Fmoc-4-iodo-L-phenylalanine, with a purity of ≥97%, contributes to the successful synthesis of target peptides. chemimpex.comsigmaaldrich.com The robust nature of the Fmoc protecting group and the well-established protocols for its removal ensure efficient coupling and deprotection steps during peptide elongation. myskinrecipes.com For aggregation-prone peptides, a solvent mixture of DMF/DMSO (9:1) can improve solvation and lead to better outcomes. smolecule.com Careful monitoring of reaction conditions and the use of high-quality reagents are essential strategies to maximize the purity and yield of the final peptide product.

Fmoc-4-iodo-L-phenylalanine is utilized in light-directed solid-phase synthesis to create spatially resolved peptide arrays. These arrays, which consist of thousands of different peptides synthesized on a single chip, are powerful tools for high-throughput screening. nih.gov The SPOT synthesis method, for example, uses Fmoc-protected amino acids to build peptides directly on a membrane support. nih.gov The ability to incorporate this functionalized amino acid allows for the generation of diverse peptide libraries that can be used to map protein-protein interactions, identify enzyme substrates, and discover new bioactive sequences. nih.gov

Protein Engineering and Genetic Code Expansion

Beyond its role in synthetic peptide chemistry, 4-iodo-L-phenylalanine is a key player in the field of protein engineering, particularly through the innovative technique of genetic code expansion. medchemexpress.comnih.gov

Genetic code expansion enables the site-specific incorporation of unnatural amino acids (UAAs), like 4-iodo-L-phenylalanine, directly into proteins in living cells. nih.govacs.org This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (e.g., the amber stop codon, TAG) and inserts the desired UAA at that specific position in the protein's sequence. ebi.ac.uknih.gov This powerful technique allows for the introduction of novel chemical functionalities into proteins with high precision. nih.gov

The ability to incorporate 4-iodo-L-phenylalanine site-specifically has significant implications for structural biology. The heavy iodine atom can be used as an anomalous scatterer in X-ray crystallography, facilitating the determination of protein structures. nih.gov Furthermore, the iodine provides a site for further chemical modification within the context of a folded protein, opening up possibilities for creating novel protein conjugates and probes to study protein function. ebi.ac.uk For instance, the incorporation of halogenated phenylalanines has enabled site-specific labeling and functional studies of enzymes. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20INO4 B557883 Fmoc-Phe(4-I)-OH CAS No. 82565-68-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20INO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOXXTQKKRJNNB-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375792
Record name Fmoc-4-iodo-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82565-68-2
Record name Fmoc-4-iodo-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid
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Synthetic Strategies and Methodologies for Fmoc 4 Iodo L Phenylalanine and Its Derivatives

Precursor-Based Synthesis Routes to 4-Iodo-L-phenylalanine

The journey to Fmoc-4-iodo-L-phenylalanine begins with the synthesis of its immediate precursor, 4-iodo-L-phenylalanine. Several strategies have been developed to introduce the iodine atom at the para position of the phenylalanine ring.

Methods for Para-Iodination of Phenylalanine Scaffolds

Direct iodination of L-phenylalanine is a primary method for synthesizing 4-iodo-L-phenylalanine. A notable approach involves the use of Suzuki's reagent, a mixture of iodic acid (HIO₃) and iodine (I₂), often generated in situ from sodium iodate (B108269) (NaIO₃). nih.gov This method, first reported by Schwabacher, provides an alternative to the traditional Sandmeyer chemistry. nih.gov The reaction mechanism is believed to involve the formation of a polarized iodine intermediate, which then participates in an electrophilic aromatic substitution (SEAr) reaction. nih.gov The high para-regioselectivity of this reaction is a key advantage, suggesting that free I+ ions are unlikely to be the primary iodinating species. nih.gov

Historically, the Sandmeyer reaction was a common method for introducing the iodine atom onto the phenyl ring of phenylalanine derivatives. nih.gov This multi-step process typically involves the nitration of a toluene (B28343) derivative, followed by reduction to an amine, diazotization, and finally, reaction with an iodide salt. nih.gov

Derivatization from 4-Hydroxy-L-phenylalanine Analogs

While not the primary focus for the synthesis of 4-iodo-L-phenylalanine, the derivatization of tyrosine (4-hydroxy-L-phenylalanine) analogs is a relevant synthetic strategy for related phenylalanine derivatives. For instance, the synthesis of 4-borono-L-phenylalanine can start from L-tyrosine derivatives. researchgate.netoup.com This highlights the versatility of using substituted phenylalanine precursors in generating a variety of analogs.

Utilization of Pre-formed 4-Iodo-L-phenylalanine as a Starting Material

Once synthesized, 4-iodo-L-phenylalanine serves as a versatile starting material for further modifications. chemimpex.compeptide.com It is a key building block for introducing iodine into peptides, which can be useful for radiolabeling, imaging studies, and enhancing biological activity. chemimpex.comebi.ac.uk The presence of the iodine atom allows for subsequent cross-coupling reactions, such as Suzuki and Heck couplings, to further functionalize the amino acid. peptide.com

N-Alpha-Fluorenylmethyloxycarbonyl (Fmoc) Protection Protocols

With 4-iodo-L-phenylalanine in hand, the next critical step is the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This protection is essential for its use in solid-phase peptide synthesis (SPPS). altabioscience.comcymitquimica.com

Established Fmoc Protection Reagents and Conditions

The introduction of the Fmoc group is typically achieved by reacting the amino acid with an activated Fmoc reagent. wikipedia.orgorganic-chemistry.org Common reagents for this purpose include 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). wikipedia.orgorganic-chemistry.org The reaction is generally carried out under basic conditions, for example, using sodium bicarbonate in aqueous dioxane or triethylamine. wikipedia.orgorganic-chemistry.org

ReagentTypical Conditions
Fmoc-ClSodium bicarbonate, aqueous dioxane wikipedia.org
Fmoc-OSuCan be obtained from Fmoc-Cl and N-hydroxysuccinimide wikipedia.org
Fmoc-benzotriazolesTriethylamine, 20°C organic-chemistry.org

This table provides an overview of common reagents and conditions for Fmoc protection.

Orthogonal Reactivity of the Fmoc Protecting Group in Peptide Synthesis

The Fmoc group is a cornerstone of modern peptide synthesis due to its unique deprotection conditions, a concept known as orthogonality. total-synthesis.comiris-biotech.de In the context of peptide synthesis, orthogonality refers to the ability to selectively remove different protecting groups under distinct chemical conditions. iris-biotech.de

The Fmoc group is labile to bases, typically being removed by treatment with a secondary amine like piperidine (B6355638) in a solvent such as dimethylformamide (DMF). wikipedia.orgtotal-synthesis.comactivotec.com This deprotection proceeds through a β-elimination mechanism. total-synthesis.com Conversely, the Fmoc group is stable under the acidic conditions used to cleave other common protecting groups, such as the tert-butoxycarbonyl (Boc) group and many side-chain protecting groups (e.g., tBu), which are removed with strong acids like trifluoroacetic acid (TFA). altabioscience.comtotal-synthesis.comiris-biotech.de

This orthogonal nature is a significant advantage over older methods like the Boc/Benzyl (B1604629) strategy, where repeated acid treatments to remove the temporary Boc group could lead to the premature cleavage of side-chain protecting groups. altabioscience.comtotal-synthesis.com The mild, base-catalyzed removal of the Fmoc group allows for the synthesis of more complex and sensitive peptides, including those with modifications like phosphorylation or glycosylation. total-synthesis.com

Protecting GroupCleavage ConditionOrthogonal to Fmoc?
Fmoc Base (e.g., Piperidine)-
Boc (tert-butoxycarbonyl)Acid (e.g., TFA)Yes total-synthesis.com
tBu (tert-butyl)Acid (e.g., TFA)Yes iris-biotech.de
Cbz (Carboxybenzyl)Hydrogenolysis, strong acidQuasi-orthogonal total-synthesis.com

This table illustrates the orthogonal relationship between the Fmoc group and other common protecting groups in peptide synthesis.

Advanced Synthetic Transformations from the Iodo-Phenylalanine Moiety

The presence of the iodo-substituent on the phenylalanine side chain allows for a range of advanced synthetic transformations, significantly expanding the chemical space accessible for peptide and protein engineering. These modifications are typically performed after the peptide has been assembled on a solid support or in solution, leveraging the reactivity of the aryl iodide.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The iodo-phenylalanine residue is an excellent substrate for these reactions due to the high reactivity of the C-I bond.

The Heck coupling reaction facilitates the formation of a new carbon-carbon bond by reacting the aryl iodide with an alkene in the presence of a palladium catalyst and a base. This reaction has been successfully applied to peptides containing 4-iodophenylalanine to introduce a variety of substituted vinyl groups. peptide.com This method allows for the synthesis of diverse phenylalanine analogs with extended side chains, which can be used to probe protein-protein interactions or to create novel peptide-based materials.

The Suzuki coupling reaction is a highly versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. mdpi.commdpi-res.com In the context of Fmoc-4-iodo-L-phenylalanine, the iodophenyl residue readily participates in Suzuki coupling with a wide range of arylboronic acids or their esters. peptide.compeptide.com This reaction is instrumental in synthesizing biaryl-containing amino acids, effectively creating novel phenylalanine derivatives with diverse aromatic substituents. researchgate.net

The reaction conditions for Suzuki coupling on peptide substrates, including those containing Fmoc-4-iodo-L-phenylalanine, have been optimized to ensure compatibility with the peptide backbone and other amino acid side chains. mdpi.com For instance, the use of catalysts like PdCl2(dppf) in mixed aqueous conditions has been explored, although care must be taken to avoid Fmoc-deprotection at elevated temperatures. mdpi.com By carefully controlling the reaction temperature, successful coupling can be achieved without compromising the integrity of the N-terminal protecting group. mdpi.com This methodology has been applied in both solution-phase and solid-phase peptide synthesis to generate a library of peptides with diverse aryl functionalities. mdpi.comresearchgate.net

Table 1: Examples of Suzuki Coupling Reactions on Iodophenylalanine Derivatives

Catalyst SystemBaseSolventTemperature (°C)OutcomeReference
PdCl2(dppf)K2CO3iPrOH/H2O4080% conversion after 24h, no Fmoc deprotection mdpi.com
PdCl2(dppf)K2CO3iPrOH/H2O80Fmoc deprotection occurs mdpi.com
PdCl2, Na2CO3Na2CO3THF/ethylene glycol66Successful coupling of Fmoc-4-bromophenylalanine researchgate.net
Na2PdCl4Tris-HCl buffer (pH 8) with glycerolAqueous40High yields on large peptides mdpi.com

This table is interactive and can be sorted by column.

The 4-iodophenylalanine residue can serve as a precursor for the synthesis of phosphophenylalanine and phosphotyrosine analogs. peptide.com These modified amino acids are crucial for studying phosphorylation-dependent signaling pathways. One approach involves the conversion of the iodo-substituent to a phosphonate (B1237965) group, which can mimic the phosphate (B84403) group of phosphotyrosine. For example, 4-iodophenylalanine can be converted to the protected phosphotyrosine analog F2Pmp(OEt)2. peptide.com

Fmoc-4-iodo-L-phenylalanine is a key starting material for the synthesis of Fmoc-4-borono-L-phenylalanine. evitachem.com This transformation is typically achieved through a palladium-catalyzed cross-coupling reaction with a boron source, such as bis(pinacolato)diboron. researchgate.netgoogle.com The resulting boronic acid or boronate ester functionalized phenylalanine is a valuable building block for various applications, including the development of sensors and therapeutics. evitachem.comresearchgate.net Specifically, 4-borono-L-phenylalanine (L-BPA) is a clinically important agent for boron neutron capture therapy (BNCT). researchgate.net The synthesis of enantiomerically pure L-BPA from 4-iodo-L-phenylalanine derivatives has been a subject of significant research. researchgate.netresearchgate.net

Table 2: Key Transformations in the Synthesis of Borono-Phenylalanine

Starting MaterialReagentCatalystProductReference
N-benzyloxycarbonyl-3-iodo-L-phenylalanine benzyl esterPinacolborane[PdCl2(PPh3)2]N-benzyloxycarbonyl-3-(2,3-dimethyl-2,3-butanediolatoboryl)-L-phenylalanine benzyl ester researchgate.net
N-Boc-4-iodophenylalanineBis(pinacolato)diboronPalladium catalystN-Boc-4-(pinacolatoborono)-L-phenylalanine google.com

This table is interactive and can be sorted by column.

While palladium-catalyzed reactions are predominant, the iodo-group on the phenylalanine ring can potentially undergo nucleophilic aromatic substitution reactions under specific conditions. However, these reactions are generally less common for aryl iodides compared to activated aryl halides. More synthetically relevant is the transformation of the iodo-group into other halogens, which can then be used in subsequent reactions. For instance, the conversion to a bromo or chloro derivative might be desirable for tuning the reactivity in cross-coupling reactions. Further research is needed to fully explore the scope of nucleophilic exchange reactions on Fmoc-4-iodo-L-phenylalanine within a peptide context.

Conversion to Phosphophenylalanine and Phosphotyrosine Analogs

Chemoselective Modifications of the Iodophenyl Side Chain

The presence of an iodine atom on the phenyl ring of Fmoc-4-iodo-L-phenylalanine offers a strategic point for a variety of chemoselective modifications. myskinrecipes.com This versatility allows for the introduction of diverse chemical moieties into peptides, making it a valuable tool in the development of peptide-based drugs, bioconjugates, and biochemical probes. myskinrecipes.comchemimpex.com The iodophenyl group serves as a handle for several palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. myskinrecipes.commdpi.com

Key among these transformations are the Suzuki, Sonogashira, Heck, Stille, and Buchwald-Hartwig amination reactions. myskinrecipes.commdpi.compeptide.com These methodologies facilitate the late-stage diversification of peptides, allowing for the synthesis of derivatives with altered biological activity, stability, and binding properties. myskinrecipes.comchemimpex.com

Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a prominent method for forming carbon-carbon bonds between the 4-iodophenylalanine residue and various aryl or vinyl boronic acids or their corresponding esters. mdpi.compeptide.com This reaction is valued for its mild conditions and tolerance of a wide range of functional groups, making it suitable for complex peptide substrates. mdpi.com

Researchers have demonstrated that Fmoc-4-iodo-L-phenylalanine can be effectively coupled with arylboronic acids. mdpi.com For instance, studies have shown that by carefully controlling reaction conditions, such as lowering the temperature to around 40°C, deprotection of the acid-labile Fmoc group can be avoided. mdpi.com One study reported that using a catalyst system of Pd(OAc)₂ with 1,1′-bis(di-tert-butylphosphino)ferrocene (DTBPF) as the ligand and K₃PO₄ as the base in a solvent like THF or t-amyl alcohol minimized Fmoc-deprotection. mdpi.com

Reactant 1Reactant 2Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Fmoc-4-iodophenylalanineAryl boronic acidsPd(OAc)₂ / DTBPFK₃PO₄THF or t-amylOH< 80Not specified mdpi.com
Peptide with 4-iodophenylalanineArylboronic acidsPdCl₂(dppf)K₃PO₄tBuOH/toluene/H₂ONot specifiedNot specified mdpi.com
Fmoc-4-bromophenylalanine4-acetamidophenyl-1-pinacolatoboron esterPdCl₂Na₂CO₃THF/ethylene-glycol (10:1)6681 mdpi.com

This table showcases various conditions for Suzuki-Miyaura cross-coupling reactions involving halogenated phenylalanine derivatives.

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp²-hybridized carbon of the iodophenyl ring. researchgate.netlucp.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. researchgate.netlibretexts.org

Fmoc-4-iodo-L-phenylalanine is a suitable substrate for Sonogashira coupling, allowing for the introduction of alkyne-containing moieties into peptides. myskinrecipes.comresearchgate.net This has been demonstrated in the labeling of peptides with organometallic compounds, such as ferrocene (B1249389) derivatives. researchgate.net For example, dipeptides and the neuropeptide [Leu⁵]-enkephalin containing a 4-iodophenylalanine residue have been successfully coupled with ferrocene alkynes. researchgate.net The reaction conditions often involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, and a copper(I) salt in a solvent like DMF with an amine base. researchgate.netlibretexts.org

Reactant 1Reactant 2Catalyst SystemSolventBaseKey FindingsReference
4-iodophenylalanine-containing peptidesFerrocene alkynesPd-catalyzedDMFNEt₃Successful labeling of peptides with ferrocene derivatives. researchgate.net
p-iodoanilineethynylferrocenePd catalyst with CuITHFTriethylamine (TEA)The substrate 4-iodoaniline (B139537) was found to be unstable under these conditions. reddit.com

This table presents examples of Sonogashira coupling reactions with iodinated aromatic compounds.

Heck Coupling

The Heck reaction provides a method for the vinylation of the iodophenyl side chain, forming a new carbon-carbon bond between the aryl iodide and an alkene. peptide.com This reaction is catalyzed by a palladium complex and typically requires a base. wiley-vch.de

The 4-iodophenylalanine residue within a peptide can be modified using the Heck coupling. peptide.com For example, a tripeptide containing 4-iodo-L-phenylalanine has been reacted with vinylated biotin (B1667282). wiley-vch.de This specific modification was carried out under aqueous conditions at a controlled pH, demonstrating the compatibility of the Heck reaction with peptide chemistry in a biocompatible environment. wiley-vch.de

Reactant 1Reactant 2Solvent SystemBase/pHKey FindingsReference
iF-peptide (contains 4-iodo-L-phenylalanine)Vinylated biotinAqueousTAPS-NaOH (pH 8.3)Successful biotinylation of the peptide via Heck reaction. wiley-vch.de

This table illustrates the application of the Heck reaction for the modification of a peptide containing 4-iodo-L-phenylalanine.

Stille Coupling

The Stille reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide. wikipedia.org In the context of Fmoc-4-iodo-L-phenylalanine, the iodophenyl group acts as the organic halide, which can be coupled with various organostannanes. beilstein-journals.org

A notable application of this reaction is the Stille carbonylative cross-coupling, where carbon monoxide is incorporated to form a ketone. wikipedia.orgbeilstein-journals.org This strategy has been employed to synthesize benzophenone-containing dipeptides. beilstein-journals.org Specifically, a protected 4-iodo-L-phenylalanine derivative was coupled with a trimethylstannyl-aryl derivative in the presence of a palladium catalyst and carbon monoxide to generate a 4,4'-bis(alanyl)benzophenone structure. beilstein-journals.org

Reactant 1Reactant 2Reaction TypeKey ProductReference
Iodo-aryl S-phenylalanine derivative (4)Trimethylstannyl-aryl S-phenylalanine derivative (5)Stille carbonylative cross-couplingS,S-bis(alanyl)benzophenone units (3) beilstein-journals.org

This table highlights the use of the Stille coupling to synthesize complex peptide-like structures.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.orgbeilstein-journals.org This reaction provides a powerful tool for introducing primary or secondary amines at the 4-position of the phenylalanine side chain. organic-chemistry.org

While direct examples using Fmoc-4-iodo-L-phenylalanine as the starting substrate are less commonly detailed in the provided context, the general applicability of Buchwald-Hartwig amination to aryl iodides is well-established. organic-chemistry.orgresearchgate.net The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base to facilitate the C-N bond formation. organic-chemistry.org This methodology has been successfully applied to the functionalization of iodoaryl substrates, including those within complex molecular scaffolds like peptides, under mild, biocompatible conditions. researchgate.net

Applications of Fmoc 4 Iodo L Phenylalanine in Peptide and Protein Research

Protein Engineering and Genetic Code Expansion

Mechanisms of Codon Suppression for Iodo-Phenylalanine Integration (e.g., Opal (UGA) Codon Suppression)

The integration of 4-iodo-L-phenylalanine into a growing polypeptide chain at a specific site requires the co-opting of the cell's translational machinery. This is achieved through a technique known as nonsense suppression, where a stop codon is reassigned to code for an unnatural amino acid. nih.gov While the amber stop codon (UAG) is most commonly used for this purpose, the opal (UGA) stop codon also presents a viable, albeit sometimes more challenging, option. nih.govrsc.org

The successful suppression of the UGA codon to incorporate 4-iodo-L-phenylalanine hinges on the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.gov This pair must function independently of the host cell's endogenous synthetases and tRNAs, ensuring that the unnatural amino acid is exclusively charged onto the suppressor tRNA and that the suppressor tRNA does not recognize any other codons. nih.gov

One of the primary challenges in UGA suppression is the competition with the native release factors that recognize the stop codon and terminate translation. nih.gov Furthermore, in many organisms, the UGA codon can also be read as a sense codon for the amino acid tryptophan. science.gov Research has shown that the undesired incorporation of tryptophan in response to a UGA codon can be a significant issue. However, this can be effectively suppressed by the addition of indolmycin, an antibiotic that inhibits tryptophanyl-tRNA synthetase. science.gov

Another consideration is the purity of the 4-iodo-L-phenylalanine used. Studies have revealed that even minor contamination with similar molecules, such as 4-bromo-L-phenylalanine, can lead to significant misincorporation into the target protein. science.gov Therefore, using highly purified 4-iodo-L-phenylalanine is crucial for the fidelity of protein synthesis. science.gov Optimizing the incubation time during in vitro translation is also important to minimize the undesired incorporation of natural amino acids. science.gov Despite these challenges, the UGA suppression method has been successfully used to incorporate 4-iodo-L-phenylalanine into specific protein sites, such as position 32 of the Ras protein in an E. coli cell-free translation system. science.gov

FactorChallenge in UGA SuppressionMitigation Strategy
Competition Native release factors and tryptophan incorporationUse of orthogonal synthetase/tRNA pairs; addition of indolmycin
Fidelity Misincorporation of related moleculesUse of highly purified 4-iodo-L-phenylalanine
Efficiency Suboptimal translation conditionsOptimization of incubation time

Impact on Protein Structure-Function Relationships

For instance, when a phenylalanine residue at position 153 in the hydrophobic core of bacteriophage T4 lysozyme (B549824) was replaced with 4-iodo-L-phenylalanine, the crystal structure of the mutant protein showed no meaningful structural changes compared to the wild-type enzyme. nih.govrsc.org This structural integrity is crucial for ensuring that any observed functional changes are a direct result of the specific properties of the introduced iodine atom, rather than a consequence of a disrupted protein architecture. nih.gov

The minimal structural impact makes 4-iodo-L-phenylalanine an excellent tool for use as a heavy-atom derivative in X-ray crystallography to solve the phase problem. nih.govnumberanalytics.com The anomalously scattering iodine atom provides the necessary phase information to determine the three-dimensional structure of proteins. nih.govelifesciences.org This was demonstrated in the structural determination of the complex between a eukaryotic voltage-dependent K+ channel and charybdotoxin, where 4-iodophenylalanine was one of the heavy atom markers used. elifesciences.org

Design of Unnatural Amino Acid-Modified Proteins for Spectroscopic Probes

The unique spectroscopic properties of 4-iodo-L-phenylalanine make it a valuable probe for studying protein structure, dynamics, and interactions. nih.gov The introduction of this unnatural amino acid at a specific site allows for the use of various spectroscopic techniques to gain insights that would be difficult to obtain with natural amino acids alone. nih.govmdpi.com

One notable application is in fluorescence quenching studies. nih.gov The heavy iodine atom can act as a quencher of fluorescence from nearby tryptophan residues. nih.gov This phenomenon can be exploited to determine the orientation of a binding peptide within the pocket of a protein. For example, by introducing 4-iodophenylalanine at different positions within a peptide that binds to an SH3 domain, researchers were able to use the quenching of a conserved tryptophan's fluorescence to deduce the peptide's binding orientation. nih.gov

In addition to fluorescence, the iodine atom can be used in other spectroscopic methods. Its presence can influence the local electronic environment, which can be detected by techniques like two-dimensional ultraviolet (2DUV) spectroscopy, offering high-resolution structural information. mdpi.com

Spectroscopic TechniqueApplication with 4-Iodo-L-phenylalanineInformation Gained
Fluorescence Spectroscopy Quenching of tryptophan fluorescencePeptide binding orientation, protein conformational changes
X-ray Crystallography Heavy-atom derivative for phasingHigh-resolution 3D protein structure
Two-Dimensional UV Spectroscopy Probing local electronic environmentDetailed structural and dynamic information

Bioconjugation Strategies and Bioorthogonal Chemistry

The iodine atom on the phenyl ring of 4-iodo-L-phenylalanine serves as a versatile chemical handle for a variety of bioconjugation reactions. These reactions allow for the site-specific attachment of other molecules, such as fluorescent dyes, drugs, or other probes, to a protein of interest. ox.ac.uk

Introduction of Iodine for Labeling and Tracking in Biological Systems

The incorporation of iodine, particularly radioactive isotopes like ¹²³I, ¹²⁵I, and ¹³¹I, into proteins via 4-iodo-L-phenylalanine is a powerful strategy for in vivo imaging and tracking. nih.govresearchgate.netosti.gov Radiolabeled amino acids are extensively used in oncology as diagnostic and therapeutic agents because cancer cells often have a high rate of amino acid uptake. nih.govresearchgate.netugent.be

Radioiodinated 4-iodophenylalanine has been investigated for its potential in tumor imaging and therapy. nih.govresearchgate.net For example, studies have shown that radioiodinated 4-iodophenylalanine is taken up by breast cancer cells, demonstrating its potential as a radiotracer for cancer diagnosis. nih.govosti.govnih.gov The development of efficient methods for synthesizing radioiodinated 4-iodophenylalanine is an active area of research, aiming to improve yields and convenience for clinical applications. nih.govosti.govnih.gov

Facilitation of Bioconjugation for Diagnostics and Therapeutics

The carbon-iodine bond in 4-iodo-L-phenylalanine is a key feature that enables a range of bioorthogonal cross-coupling reactions, most notably those catalyzed by palladium. nih.govmdpi.commit.edu These reactions are highly specific and can be performed under mild, biologically compatible conditions, making them ideal for modifying complex biomolecules like proteins. nih.govmit.edu

Palladium-catalyzed reactions such as the Sonogashira and Heck couplings allow for the formation of new carbon-carbon bonds at the site of the 4-iodophenylalanine residue. rsc.orgnih.gov For instance, the Sonogashira reaction has been used to couple terminal alkynes to proteins containing 4-iodophenylalanine, enabling the attachment of various functional groups, including biotin (B1667282) for affinity labeling. rsc.orgnih.govnih.gov Similarly, the Suzuki-Miyaura reaction, which couples boronic acids to aryl halides, has been employed to modify proteins with fluorescent reporters and other molecules. rsc.orgmdpi.com These bioconjugation strategies are instrumental in developing new protein-based diagnostics and therapeutics. nih.govmdpi.com

Site-Selective Phenylalanine Bioconjugation Methodologies

The ability to introduce 4-iodo-L-phenylalanine at a specific site through genetic code expansion provides a precise location for subsequent chemical modification. ox.ac.ukmdpi.comresearchgate.net This "tag-and-modify" approach overcomes the challenge of non-specific modification that can occur when targeting naturally occurring amino acids like cysteine or lysine. ox.ac.ukacs.org

The palladium-catalyzed cross-coupling reactions mentioned above are prime examples of site-selective bioconjugation. nih.govmdpi.com By engineering a protein to contain a single 4-iodophenylalanine residue, researchers can ensure that the desired modification occurs only at that specific location. mdpi.com This level of control is essential for creating homogeneous populations of modified proteins with well-defined properties, which is critical for both research and therapeutic applications. ox.ac.uknih.gov

Bioconjugation StrategyReaction TypeApplication
Radiolabeling Incorporation of radioisotopes (e.g., ¹²³I, ¹³¹I)In vivo imaging, cancer diagnostics and therapy
Palladium-Catalyzed Coupling Sonogashira, Heck, Suzuki-MiyauraAttachment of probes, drugs, and other molecules
Tag-and-Modify Genetic incorporation followed by chemical reactionSite-specific protein functionalization

A Comprehensive Analysis of Fmoc-4-iodo-L-phenylalanine in Advanced Peptide and Protein Research

Fmoc-4-iodo-L-phenylalanine is a synthetically modified amino acid that has become an invaluable tool in the fields of peptide chemistry and protein science. This derivative of L-phenylalanine incorporates two key chemical modifications: a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and an iodine atom at the para position of the phenyl ring. The Fmoc group is instrumental in solid-phase peptide synthesis (SPPS), providing a stable yet readily cleavable protecting group for the α-amino group, allowing for the sequential addition of amino acids to a growing peptide chain. researchgate.netchemimpex.comchemicalbook.com The presence of the iodine atom, a versatile halogen, on the aromatic side chain opens up a diverse range of possibilities for post-synthetic modifications, making it a powerful building block for creating peptides and proteins with novel functionalities. chemimpex.commyskinrecipes.compeptide.com

Physicochemical Properties of Fmoc-4-iodo-L-phenylalanine

The utility of Fmoc-4-iodo-L-phenylalanine in chemical synthesis is underpinned by its specific physicochemical properties. These characteristics are crucial for its handling, storage, and reactivity in various synthetic protocols. The compound is typically a white to off-white powder and exhibits solubility in various organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM). chemimpex.comchemicalbook.com

PropertyValueReference
Molecular FormulaC₂₄H₂₀INO₄ chemimpex.comavantorsciences.comsigmaaldrich.com
Molecular Weight513.32 g/mol sigmaaldrich.comsmolecule.com
AppearanceWhite to off-white powder chemimpex.comchemicalbook.com
Melting Point213-217 °C chemicalbook.commyskinrecipes.comavantorsciences.com
Optical Rotation [α]D²⁰-14° to -16° (c=1 in DMF) chemimpex.com
Storage Temperature2-8 °C chemimpex.comsigmaaldrich.com
CAS Number82565-68-2 chemimpex.comavantorsciences.comsigmaaldrich.com

The unique structural features of Fmoc-4-iodo-L-phenylalanine have led to its widespread use in various areas of peptide and protein research. The iodinated phenyl ring serves as a versatile handle for a multitude of chemical transformations, enabling the site-specific introduction of probes, labels, and other functionalities.

Photoredox Catalysis in Phenylalanine Functionalization

Photoredox catalysis has emerged as a powerful strategy for the functionalization of C-H bonds under mild conditions. chemrxiv.org In the context of phenylalanine, the presence of an aryl iodide, such as in 4-iodophenylalanine, provides a key reactive site for such transformations. acs.org While direct C-H functionalization of native phenylalanine is challenging, the use of pre-functionalized residues like 4-iodophenylalanine offers a more controlled approach. chemrxiv.org

Visible-light-mediated photoredox catalysis can be employed to activate the C-I bond of the 4-iodophenylalanine residue within a peptide sequence. um.es This activation can initiate a cascade of reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, in the presence of a suitable photocatalyst and a coupling partner, the aryl iodide can undergo reductive cleavage to form an aryl radical. This highly reactive intermediate can then participate in various coupling reactions, effectively functionalizing the phenylalanine residue at the para position. beilstein-journals.org This methodology allows for the introduction of a wide array of functional groups, including alkyl, aryl, and heteroaryl moieties, into peptides with high precision. nih.gov

The general mechanism often involves the excitation of a photocatalyst by visible light, followed by a single-electron transfer (SET) event with the aryl iodide. beilstein-journals.orgnih.gov This process generates an aryl radical and the oxidized or reduced form of the photocatalyst. The aryl radical then reacts with a suitable partner, and the catalytic cycle is closed by another electron transfer event. The mild reaction conditions, often at room temperature, make this approach compatible with sensitive peptide substrates. chemrxiv.org

Pyrazole (B372694) Tagging Strategies for Protein Modification

A notable application of photoredox catalysis involving phenylalanine is the development of pyrazole tagging strategies for protein modification. chemrxiv.org This technique allows for the site-selective attachment of pyrazole-containing tags to phenylalanine residues in peptides and proteins. researchgate.netchemrxiv.org Research has demonstrated a visible-light-induced method for the direct bioconjugation of phenylalanine residues. chemrxiv.org

In this approach, a photosensitizer is used to mediate the formation of a covalent bond between the phenylalanine side chain and a pyrazole derivative. chemrxiv.org This reaction proceeds under mild, atmospheric conditions and has been successfully applied to peptides and even complex proteins like insulin (B600854). researchgate.netchemrxiv.org The tagging of insulin with a pyrazole moiety was shown to induce the dissociation of the insulin hexamer into its monomeric form, which could have significant implications for the development of rapid-acting insulin analogs. chemrxiv.org

The strategy often involves a two-step process where a pyrazole derivative bearing a reactive handle, such as an alkyne, is first attached to the phenylalanine residue via the photoredox-mediated reaction. chemrxiv.org This is then followed by a "click" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a larger functional molecule, like biotin. chemrxiv.org The incorporation of Fmoc-4-iodo-L-phenylalanine into a peptide during SPPS provides a specific site for this type of modification, as the aryl iodide is a prime substrate for such photoredox-catalyzed coupling reactions. peptide.com

ApplicationKey Reagents/ConditionsOutcomeReference
Photoredox-Mediated Phenylalanine FunctionalizationVisible light, photocatalyst (e.g., iridium or ruthenium complexes), aryl iodide (from 4-iodophenylalanine), coupling partnerFormation of new C-C or C-heteroatom bonds at the para position of phenylalanine. chemrxiv.orgbeilstein-journals.orgnih.gov
Visible-Light-Induced Pyrazole TaggingVisible light (e.g., 3W blue LEDs), photosensitizer, pyrazole derivativeSite-selective covalent attachment of a pyrazole tag to a phenylalanine residue. researchgate.netchemrxiv.org
Two-Step Bioconjugation via Pyrazole Tagging1. Photoredox pyrazole tagging with an alkyne-functionalized pyrazole. 2. Copper-catalyzed azide-alkyne cycloaddition (CuAAC).Attachment of a larger biomolecule (e.g., biotin) to the pyrazole-tagged phenylalanine. chemrxiv.org

Biological and Biomedical Research Investigations Involving Fmoc 4 Iodo L Phenylalanine

Drug Design and Development Initiatives

The unique chemical properties of Fmoc-4-iodo-L-phenylalanine make it a valuable component in the design and development of new drugs. chemimpex.comchemimpex.com Its incorporation into peptide structures can lead to the creation of novel therapeutics with improved characteristics. myskinrecipes.com

Development of Peptide-Based Therapeutics Targeting Specific Receptors and Pathways

Researchers utilize Fmoc-4-iodo-L-phenylalanine to synthesize peptides designed to bind to specific biological targets, such as receptors on the surface of cells. chemimpex.comchemimpex.com By introducing this modified amino acid, scientists can create peptides that interact with these targets with high specificity, a key factor in developing effective drugs. chemimpex.com For instance, peptides containing 4-iodophenylalanine can be used to probe protein-protein interactions and enzyme-substrate binding, which are fundamental processes in many diseases. The ability to create peptides that target specific pathways is crucial for developing treatments for a range of conditions. chemimpex.com

One notable application is in the development of ligands for the prostate-specific membrane antigen (PSMA), a protein overexpressed in prostate cancer cells. By incorporating a 4-iodo-D-phenylalanine (B556541) residue into a PSMA inhibitor, researchers developed a compound with high affinity for PSMA, demonstrating the utility of this amino acid in creating targeted therapeutics. nih.gov Similarly, cyclic RGD peptides, which target αvβ3 integrin receptors often involved in tumor growth and metastasis, have been synthesized using Fmoc-4-iodo-D-phenylalanine. acs.org These examples highlight the role of this compound in generating peptide-based drugs that can selectively interact with disease-related molecules.

Strategies for Enhancing Therapeutic Efficacy and Reducing Side Effects

The incorporation of Fmoc-4-iodo-L-phenylalanine into peptide-based drugs can enhance their therapeutic efficacy. chemimpex.comchemimpex.com The iodine atom can influence the peptide's three-dimensional structure, potentially leading to stronger and more specific binding to its target. This enhanced binding can translate to a more potent therapeutic effect. Furthermore, modifying peptides with this compound can improve their stability in the body, preventing rapid degradation and allowing for a longer duration of action. myskinrecipes.com

A key strategy for improving drug efficacy involves increasing the lipophilicity of a therapeutic agent, which can enhance its ability to cross cell membranes and interact with intracellular targets. The introduction of a 4-iodo-d-phenylalanine residue into a PSMA inhibitor significantly increased its lipophilicity and plasma protein binding. nih.gov This modification led to higher tumor uptake and retention, demonstrating a clear enhancement of the therapeutic agent's properties. nih.gov By fine-tuning the properties of peptides in this manner, researchers aim to develop more effective treatments with fewer off-target effects. chemimpex.com

Research in Targeted Cancer Therapy Approaches

Fmoc-4-iodo-L-phenylalanine is actively being explored for its potential in creating targeted cancer therapies. chemimpex.comchemimpex.com The ability to incorporate this amino acid into peptides that selectively bind to cancer cells is a significant area of research. chemimpex.com These targeted peptides can be used to deliver cytotoxic agents directly to tumors, minimizing damage to healthy tissues.

Research has shown that radioiodinated derivatives of phenylalanine can be effective in targeting tumors. researchgate.net For example, 4-[¹³¹I]I-Phe has demonstrated therapeutic effectiveness in vitro against glioma cells and has been shown to be highly effective in treating glioma in rat models, both alone and in combination with radiation therapy. nih.gov Furthermore, DNA-encoded chemical libraries (DELs) built upon a phenylalanine scaffold, including iodo-phenylalanine regioisomers, have been used to discover potent and selective ligands against cancer markers. researchgate.net These small-molecule ligands can be developed into radiopharmaceuticals that accumulate at cancer sites, paving the way for targeted radionuclide therapy. researchgate.net

Radiochemistry and Medical Imaging Applications

The presence of an iodine atom in Fmoc-4-iodo-L-phenylalanine makes it an invaluable precursor for the synthesis of radiolabeled compounds used in medical imaging and therapy. chemimpex.comchemimpex.com

Radiolabeling of Peptides and Proteins with Iodine Isotopes

The iodine atom on the phenyl ring of 4-iodo-L-phenylalanine serves as a convenient attachment point for radioactive iodine isotopes, such as Iodine-123, Iodine-125, and Iodine-131. chemimpex.comnih.gov This process, known as radioiodination, is a fundamental technique in radiopharmaceutical chemistry. Fmoc-4-iodo-L-phenylalanine is used in solid-phase peptide synthesis to create peptides that can then be radiolabeled. chemimpex.com

A common method for radioiodination is halodestannylation, where a tin precursor is used to facilitate the attachment of the radioiodine. nih.gov Researchers have developed methods to synthesize radioiodinated 4-iodophenylalanine from a tin precursor, which allows for the production of no-carrier-added (n.c.a.) radiotracers with high radiochemical yield and purity. nih.gov This is crucial for producing high-quality imaging agents. For example, radiohybrid conjugates based on RGD peptides have been synthesized using Fmoc-4-iodophenylalanine, where the peptide was first stannylated to allow for subsequent radiolabeling with radiohalogens like Astatine-211. rsc.org

Utility in Imaging Studies and Radioligand Development

Peptides and other molecules containing radioiodinated 4-iodophenylalanine are used as radioligands in imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). vulcanchem.com These radioligands bind to specific targets in the body, and the emitted radiation is detected to create images that can help diagnose and monitor diseases.

For instance, p-[¹²³I]iodo-L-phenylalanine (IPA) has been validated for visualizing gliomas using SPECT and has even received orphan drug status for this purpose. nih.gov Studies have shown that IPA SPECT has a high specificity for confirming suspected gliomas. nih.gov In another study, radioiodinated 4-iodophenylalanine demonstrated uptake in breast cancer cells that was comparable to that of naturally occurring phenylalanine, suggesting its potential for targeting breast cancers. nih.gov Furthermore, the development of radiolabeled RGD peptides containing 4-iodophenylalanine has shown promise for imaging αvβ3 integrin expression, which is important in cancer research. acs.org These examples underscore the significant role of Fmoc-4-iodo-L-phenylalanine in the development of novel radioligands for a variety of diagnostic imaging applications.

In Vitro and In Vivo Uptake Studies in Cancer Cell Lines and Tumor Models

The derivative, 4-iodo-L-phenylalanine, particularly its radioiodinated forms (e.g., with ¹²³I, ¹²⁴I, or ¹³¹I), has been extensively investigated as a tracer for tumor imaging and as a potential therapeutic agent. nih.govsnmjournals.org The rationale behind its use lies in the heightened metabolic activity of cancer cells, which often exhibit an increased demand for amino acids to support rapid proliferation. nih.gov

Studies have demonstrated the accumulation of radioiodinated 4-iodo-L-phenylalanine in various cancer models. For instance, after a 60-minute incubation with MCF-7 breast cancer cells, the uptake of 4-[¹²⁵I]I-Phe reached up to 49.0 ± 0.7% of the initial dose, which was comparable to the uptake of [¹⁴C]phenylalanine under the same conditions (55.9 ± 0.5%). nih.gov The therapeutic potential of 4-[¹³¹I]I-Phe has been shown in vitro using glioma cells. nih.gov Furthermore, in vivo studies using rat models with orthotopic gliomas have demonstrated that 4-[¹³¹I]I-Phe, both alone and in combination with external beam radiotherapy, is highly effective in treating these tumors. nih.govoup.com The specific accumulation and prolonged retention of radioiodinated phenylalanine derivatives have been observed clinically in both low-grade and high-grade gliomas. snmjournals.org

Table 1: In Vitro Uptake of Phenylalanine Analogs in Cancer Cells

Cell Line Tracer Incubation Time Uptake (% of Input Dose) Reference
MCF-7 4-[¹²⁵I]I-Phe 60 min 49.0 ± 0.7% nih.govresearchgate.net
MCF-7 [¹⁴C]phenylalanine 60 min 55.9 ± 0.5% nih.govresearchgate.net

Investigation of Amino Acid Transporter-Mediated Uptake (e.g., LAT1)

The uptake of 4-iodo-L-phenylalanine into cancer cells is not a passive process but is mediated by specific transport systems. nih.govsnmjournals.org The primary mechanism is through amino acid transporters, which are often upregulated in malignant tissues to meet the increased demand for nutrients. nih.govgoogle.com

The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a key player in this process. nih.govoup.com LAT1 is overexpressed in a wide variety of cancers, including gliomas and breast cancer, and is responsible for the transport of large neutral amino acids, such as phenylalanine. nih.govoup.comnih.gov It functions as a sodium-independent obligatory exchanger, transporting essential amino acids into the cell in exchange for intracellular amino acids like glutamine. nih.govd-nb.info

Inhibition studies have confirmed the role of LAT1 in the uptake of 4-iodo-L-phenylalanine. In MCF-7 breast cancer cells, the uptake of 4-[¹²⁵I]I-Phe was competitively inhibited by unlabeled phenylalanine and 4-iodophenylalanine. nih.gov Specifically, 1 mM of phenylalanine and 4-iodophenylalanine inhibited the uptake to approximately 31% and 47% of control values, respectively. nih.gov Similarly, in glioma cells, the uptake of 4-[¹²⁵I]I-Phe was reduced to about 15% of control values by 1 mM phenylalanine. nih.gov These findings strongly suggest that 4-iodo-L-phenylalanine is a substrate for the LAT1 transporter, a characteristic that is exploited for tumor-specific imaging and therapy. nih.govnih.gov

Table 2: Inhibition of 4-[¹²⁵I]I-Phe Uptake in Cancer Cells

Cell Line Inhibitor (1 mM) % of Control Uptake Reference
MCF-7 Phenylalanine ~31% nih.gov
MCF-7 4-iodophenylalanine ~47% nih.gov
Glioma Phenylalanine ~15% nih.gov

Structural Biology Studies

The incorporation of unnatural amino acids like 4-iodo-L-phenylalanine into peptides and proteins is a powerful technique in structural biology. nih.govnih.gov The unique properties of the iodine atom—specifically its large size and anomalous scattering properties—provide a valuable tool for elucidating protein structure, conformation, and interactions. nih.govpatsnap.com

X-ray Crystallography of Peptides and Proteins Containing Iodo-Phenylalanine

A significant challenge in X-ray crystallography is the "phase problem," which arises from the loss of phase information during the measurement of diffraction data. One common method to overcome this is through the use of heavy-atom derivatives. The iodine atom in 4-iodo-L-phenylalanine is an excellent heavy atom for this purpose due to its strong anomalous scattering signal. patsnap.comrsc.org

By site-specifically incorporating 4-iodo-L-phenylalanine into a protein, researchers can use single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) techniques to determine the phases and solve the crystal structure. nih.govebi.ac.uk This approach has been successfully demonstrated with bacteriophage T4 lysozyme (B549824), where a phenylalanine residue was mutated to 4-iodo-L-phenylalanine. nih.govebi.ac.uk The resulting crystal structure was determined using significantly less data than required for methods relying on lighter atoms like sulfur. nih.gov In other studies, an analogue of a peptide derived from Aβ17–36 containing 4-iodophenylalanine was designed specifically for crystallographic phase determination. nih.gov Similarly, a peptide mimicking a β-hairpin motif from α-Synuclein had a tyrosine residue mutated to 4-iodophenylalanine to facilitate X-ray crystallographic phase determination. acs.org

Conformational Analysis and Structural Implications of Unnatural Amino Acid Incorporation

The analysis of peptides containing derivatives of 4-iodo-L-phenylalanine provides insights into their conformational preferences. For example, the X-ray crystal structure of Fmoc-4S-(4-iodophenyl) hydroxyproline (B1673980) revealed a cis Fmoc-proline bond and an endo proline ring pucker, which are consistent with its ability to promote extended peptide conformations. rsc.org Such detailed conformational information is crucial for understanding how the local structure of an unnatural amino acid influences the global fold of a peptide or protein and is central to the rational design of peptide-based materials and therapeutics. rsc.orgnih.gov

Use in Probing Protein Interactions and Stability

Site-specific incorporation of 4-iodo-L-phenylalanine is a valuable tool for investigating protein-protein interactions and protein stability. researchgate.netpnas.orgchem960.com The iodine atom can serve as a unique probe that can be tracked using various biophysical techniques.

In studies of chaperone-client protein interactions, 4-iodophenylalanine was substituted at several positions on a client protein. rsc.org The strong anomalous signal from the iodine atom allowed for the localization of the client protein within the chaperone, revealing that the client protein was dynamic and existed in multiple conformations when bound. rsc.org This approach provides a more nuanced view of protein interactions than a single static structure. The ability to introduce such heavy atoms can aid in mapping protein-protein interaction surfaces and understanding the dynamics of complex formation. researchgate.net

Comparative Analysis and Future Directions

Comparison with Other Halogenated Phenylalanine Derivatives

Fmoc-4-iodo-L-phenylalanine is part of a broader class of halogenated phenylalanine derivatives used in peptide and protein science. The nature of the halogen atom (fluorine, chlorine, bromine, or iodine) significantly influences the derivative's steric and electronic properties, hydrophobicity, and reactivity.

Compared to its fluorinated counterparts, such as Fmoc-4-fluoro-L-phenylalanine, the iodo-derivative possesses a larger van der Waals volume and exhibits greater hydrophobicity. nih.gov A study comparing various halogenated phenylalanine analogues demonstrated a clear trend in hydrophobicity, with the iodinated version being the most hydrophobic. nih.gov This increased hydrophobicity can influence peptide folding and interaction with biological targets. nih.gov

The key distinction of Fmoc-4-iodo-L-phenylalanine lies in the reactivity of the carbon-iodine bond. While fluorinated and chlorinated phenylalanines are relatively inert, the C-I bond is highly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. peptide.comacs.orgmdpi.com This makes the iodo-derivative a superior choice for post-synthesis modification of peptides, allowing the introduction of a wide array of functional groups. peptide.commyskinrecipes.com Brominated derivatives offer an intermediate reactivity, but iodinated compounds generally provide higher yields and are more versatile in these coupling reactions. nih.gov

Table 1: Comparative Properties of Halogenated Phenylalanine Derivatives

Derivative Key Feature Primary Application Advantage
Fmoc-4-iodo-L-phenylalanine Highly reactive C-I bond for cross-coupling. peptide.comnih.gov Versatile for post-synthetic peptide modification. myskinrecipes.com
Fmoc-4-bromo-L-phenylalanine Moderate reactivity for cross-coupling. Alternative for cross-coupling, sometimes offering different selectivity.
Fmoc-4-chloro-L-phenylalanine More stable C-Cl bond. Used when minimal electronic perturbation is desired.
Fmoc-4-fluoro-L-phenylalanine Isosteric replacement for hydrogen. nih.gov Probing electronic effects and protein-protein interactions.
Fmoc-pentafluoro-L-phenylalanine Increased hydrophobicity and altered electronics. nih.gov Studying the effects of perfluorination on peptide structure. nih.gov

Comparative Studies with Other Unnatural Amino Acids in Specific Applications

The utility of Fmoc-4-iodo-L-phenylalanine extends beyond simple halogenation, placing it in competition and concert with a diverse range of other unnatural amino acids (UAAs).

In the field of X-ray crystallography , the site-specific incorporation of 4-iodo-L-phenylalanine into proteins offers a significant advantage for structure determination. nih.gov The heavy iodine atom acts as an anomalous scatterer, facilitating phase determination using single-wavelength anomalous dispersion (SAD). This method can be more efficient than using other UAAs like selenomethionine, as demonstrated in the structural determination of T4 lysozyme (B549824), where the iodoPhe residue did not perturb the protein's native structure. nih.gov

For bio-orthogonal chemistry and labeling , Fmoc-4-iodo-L-phenylalanine serves as a precursor for introducing various functionalities. It is often compared with UAAs containing azide (B81097) or alkyne groups, such as 4-azido-L-phenylalanine (AzF), which are staples of "click chemistry". acs.org While click chemistry provides highly efficient and specific ligation, the cross-coupling reactions enabled by the iodo-group offer access to a different and broader range of modifications, particularly the formation of carbon-carbon bonds to create biaryl linkages, which are not achievable with standard click reactions. mdpi.comresearchgate.net

In protein engineering , 4-iodo-L-phenylalanine is used as a model UAA to alter the primary amino acid composition via genetic code expansion. chemicalbook.comscbt.com Its applications are distinct from those of other UAAs like photo-crosslinkers (e.g., p-benzoyl-L-phenylalanine) or fluorescent amino acids, as its primary role is often to serve as a chemical handle for further derivatization or as a heavy-atom probe. alfa-chemistry.comchemimpex.com

Table 2: Application-Based Comparison with Other Unnatural Amino Acids

Application Fmoc-4-iodo-L-phenylalanine Comparative Unnatural Amino Acid(s) Key Difference/Advantage
X-Ray Crystallography Provides a heavy iodine atom for anomalous scattering. nih.gov Selenomethionine Can be incorporated site-specifically and may be less disruptive to protein structure. nih.gov
Peptide Labeling Enables C-C and C-heteroatom bond formation via cross-coupling. acs.orgmyskinrecipes.com 4-azido-L-phenylalanine (AzF), Propargylglycine Allows for the creation of biaryl and organometallic labels not accessible via click chemistry. acs.orgresearchgate.net
Protein Engineering Acts as a versatile handle for diverse chemical modifications. chemicalbook.comscbt.com Photo-crosslinking amino acids (e.g., p-benzoyl-L-phenylalanine) Enables permanent, covalent modifications rather than transient photo-activated crosslinking.
Halogen Bonding Studies Serves as a halogen bond donor to study protein stability. acs.org 4-bromo-L-phenylalanine The stronger halogen bond-donating ability of iodine provides a clearer probe for this specific interaction. acs.org

Emerging Research Avenues and Potential Innovations

The unique reactivity of Fmoc-4-iodo-L-phenylalanine continues to open new frontiers in biochemical and materials science research.

One of the most promising areas is the synthesis of biaryl-bridged cyclic peptides . By incorporating both 4-iodophenylalanine and a boronic acid-containing amino acid into a peptide sequence, intramolecular Suzuki-Miyaura coupling can be used to create macrocycles with constrained conformations. researchgate.net This strategy is being explored for the synthesis of novel therapeutics and mimics of natural products. Microwave-assisted solid-phase synthesis has been shown to significantly enhance the efficiency of these reactions. researchgate.net

The versatility of the C-I bond is also being exploited to create novel thiophenylalanine-containing peptides . Through a copper(I)-mediated cross-coupling reaction on a solid support, the iodo-group can be substituted with a thiol equivalent. nih.gov This introduces a residue that is a hybrid of tyrosine and cysteine, with unique redox and electronic properties, opening avenues in protein design and materials science. nih.gov

Furthermore, the Sonogashira coupling reaction allows for the labeling of peptides containing 4-iodophenylalanine with organometallic compounds , such as ferrocene (B1249389) derivatives. acs.org This creates redox-active peptides that can be used as electrochemical probes or in the development of novel biosensors.

Finally, research into halogen bonding within protein structures is an emerging field where 4-iodo-L-phenylalanine is a key tool. By strategically placing this amino acid, researchers can study how these weak, non-covalent interactions contribute to protein stability and ligand binding, offering new principles for rational drug design. acs.org

Challenges and Opportunities in the Application of Fmoc-4-iodo-L-phenylalanine

Despite its versatility, the application of Fmoc-4-iodo-L-phenylalanine is not without its challenges. The conditions for palladium-catalyzed cross-coupling reactions, which often require elevated temperatures and specific catalysts, can be harsh for complex and sensitive peptides, potentially leading to side reactions or degradation. mdpi.com The choice of catalyst and reaction conditions must be carefully optimized for each specific peptide sequence to achieve good yields without racemization or damage to other functional groups. mdpi.comresearchgate.net

However, these challenges are outweighed by significant opportunities. The ability to perform diverse chemical modifications on fully synthesized peptides provides a powerful tool for creating novel biomolecules. nih.govresearchgate.net This opens the door to developing peptide-based drugs with enhanced stability, binding affinity, and novel mechanisms of action. chemimpex.comchemimpex.com

The primary opportunity lies in the continued development of milder and more efficient catalytic systems. Innovations such as water-soluble ligands, nanoparticle-based catalysts, and improved microwave-assisted protocols are making these powerful reactions more accessible and compatible with a wider range of biological molecules. researchgate.netresearchgate.net As these methods improve, the scope of applications for Fmoc-4-iodo-L-phenylalanine in drug discovery, diagnostics, and materials science will undoubtedly expand, solidifying its role as a uniquely versatile building block in modern peptide chemistry. chemimpex.commyskinrecipes.com

Q & A

Q. Analytical

  • Isotopic Patterns : Natural iodine (¹²⁷I, 100% abundance) simplifies MS interpretation compared to bromine or chlorine.
  • Adduct Formation : Iodine’s polarizability may promote sodium or potassium adducts, requiring high-resolution MS (HRMS) for accurate mass determination.
  • Degradation : Photolytic or thermal decomposition during ionization can generate artifacts, necessitating rapid analysis and stable ionization conditions .

How should Fmoc-4-iodo-L-phenylalanine be stored to prevent degradation?

Stability
Store desiccated at –20°C in amber vials to prevent:

  • Hydrolysis : Moisture accelerates Fmoc cleavage.
  • Oxidation : Iodine’s susceptibility to oxidation necessitates inert atmospheres (argon/nitrogen) and avoidance of strong oxidizers.
  • Light Sensitivity : UV exposure may degrade the aromatic iodine bond .

What are common synthetic routes to incorporate iodine into phenylalanine pre-Fmoc protection?

Q. Synthetic Methodology

  • Electrophilic Iodination : Treat L-phenylalanine with iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid.
  • Direct Functionalization : Catalytic iodination using palladium or copper catalysts under mild conditions.
  • Post-Synthetic Modification : Introduce iodine via halogen exchange on pre-synthesized peptides, though this risks side reactions .

How does the introduction of iodine affect peptide pharmacokinetics?

Q. Application-Focused

  • Hydrophobicity : The iodine atom increases logP, enhancing membrane permeability but potentially reducing aqueous solubility.
  • Steric Effects : The bulky substituent may disrupt target binding; molecular dynamics simulations are recommended to assess steric clashes.
  • Metabolic Stability : Iodine’s electronegativity can slow enzymatic degradation, extending half-life in vivo .

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Feasible Synthetic Routes

Reactant of Route 1
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Fmoc-Phe(4-I)-OH
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Reactant of Route 2
Fmoc-Phe(4-I)-OH

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